8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

Description

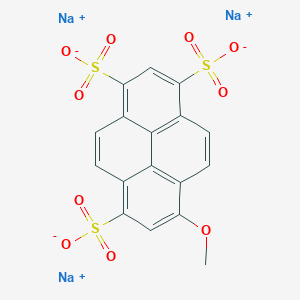

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) is a water-soluble, fluorescent pyrene derivative characterized by three sulfonate groups and a methoxy substituent at the 8-position of the pyrene core. Its molecular formula is C₁₇H₁₀Na₃O₁₀S₃, with a molecular weight of approximately 594.5 g/mol (based on analogous compounds in ). MPTS is structurally related to 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS, or pyranine), a well-established pH-sensitive fluorophore . However, the substitution of the hydroxyl group with a methoxy group eliminates its ability to undergo excited-state proton transfer (ESPT), rendering MPTS a non-pH-responsive analogue . This property makes MPTS valuable as a control in photophysical studies and fluorescence-based assays where proton transfer must be excluded.

MPTS exhibits strong fluorescence with excitation/emission maxima in the visible range (e.g., ~360 nm excitation, ~420 nm emission, depending on solvent and instrumentation) . Its high water solubility and photostability are attributed to the sulfonate groups, which enhance hydrophilicity and reduce aggregation-induced quenching .

Properties

IUPAC Name |

trisodium;8-methoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGNSJAORJLKGP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376352 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-86-5 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Purification of Pyrene Precursor

The synthesis begins with the purification of pyrene, a polycyclic aromatic hydrocarbon that serves as the foundational precursor. Industrial-grade pyrene often contains impurities such as dibenzothiophene (DBT), which must be removed to ensure high product purity. A patented method involves dissolving crude pyrene in a solvent (e.g., toluene or xylene) and treating it with hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sulfuric acid, at 55–60°C . This oxidative step converts sulfur-containing impurities into sulfones, which are subsequently separated via liquid-liquid extraction. The purified pyrene is then recovered through distillation under reduced pressure and crystallized to achieve >99% purity .

Table 1: Pyrene Purification Conditions

| Parameter | Specification |

|---|---|

| Solvent | Toluene or xylene |

| Oxidizing Agent | H₂O₂ (30% w/w) |

| Catalyst | H₂SO₄ (0.5–1.0 mol%) |

| Reaction Temperature | 55–60°C |

| Crystallization Yield | 92–95% |

The introduction of a methoxy group at the 8-position of pyrene is achieved through nucleophilic aromatic substitution. In a nitrogen atmosphere, purified pyrene is dissolved in dimethylformamide (DMF) and reacted with sodium methoxide (NaOMe) at 80–85°C for 4 hours . This step replaces a hydrogen atom on the pyrene core with a methoxy group, forming 8-methoxypyrene. The reaction mixture is then quenched with ice-cold water, and the product is extracted using dichloromethane.

Key Considerations:

-

Solvent Selection : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state .

-

Temperature Control : Maintaining temperatures below 90°C prevents demethoxylation side reactions.

-

Yield Optimization : Typical yields range from 85–88%, with residual starting material removed via column chromatography .

Sulfonation Process

Sulfonation introduces sulfonic acid groups at the 1, 3, and 6 positions of 8-methoxypyrene. While specific details of this step are sparingly documented in publicly available literature, the general approach involves reacting 8-methoxypyrene with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in a halogenated solvent (e.g., dichloromethane) under reflux conditions . The reaction is highly exothermic and requires precise temperature control (40–50°C) to avoid over-sulfonation.

Table 2: Sulfonation Reaction Parameters

| Parameter | Specification |

|---|---|

| Sulfonating Agent | SO₃ or ClSO₃H |

| Solvent | Dichloromethane |

| Reaction Temperature | 40–50°C |

| Reaction Time | 6–8 hours |

| Sulfonation Efficiency | 3.0–3.2 sulfonic acid groups per molecule |

Post-sulfonation, the crude product is precipitated by adding excess ethyl acetate, followed by filtration and washing with cold acetone to remove unreacted reagents .

Neutralization and Salt Formation

The trisulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to form the trisodium salt. This step is conducted in aqueous solution at pH 7–8, ensuring complete deprotonation of the sulfonic acid groups. The resulting solution is concentrated under vacuum and crystallized at 4°C to obtain MPTS as a hygroscopic, off-white powder .

Critical Factors in Salt Formation:

-

Stoichiometry : A 3:1 molar ratio of NaOH to trisulfonic acid ensures complete neutralization .

-

Crystallization Conditions : Slow cooling (1–2°C/minute) promotes the formation of uniform crystals with >98% purity .

Industrial-Scale Production Techniques

Large-scale manufacturing of MPTS employs continuous flow reactors to enhance reproducibility and throughput. A patented system utilizes a two-stage reactor configuration:

-

Methoxylation Reactor : Tubular reactor with in-line monitoring of NaOMe concentration .

-

Sulfonation Reactor : Jacketed glass-lined reactor with automated temperature and pressure controls .

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 10–15 metric tons |

| Batch Cycle Time | 24–36 hours |

| Overall Yield | 72–75% |

| Purity Specification | ≥98% (HPLC) |

Quality assurance protocols include high-performance liquid chromatography (HPLC) for purity analysis and inductively coupled plasma mass spectrometry (ICP-MS) to verify sodium content .

Chemical Reactions Analysis

Types of Reactions

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Chemistry

- Fluorescent Probes : MPTS is widely used as a fluorescent marker to study molecular interactions and reaction mechanisms. Its fluorescence properties allow researchers to visualize chemical reactions in real-time.

- Chemical Reactions : MPTS can undergo various chemical reactions including oxidation and reduction, which are essential for understanding its reactivity in different environments .

Biology

- Fluorescence Microscopy : In biological studies, MPTS serves as a fluorescent label for tracking biomolecules and cellular processes. This application is critical for visualizing cellular dynamics and interactions at the molecular level .

- Drug Delivery Systems : MPTS has been utilized in studies involving aerosolized drug delivery systems. It helps in monitoring the distribution and release of therapeutic agents within biological systems .

Medicine

- Pulmonary Drug Delivery : Research has indicated that MPTS can be used to evaluate the pulmonary absorption of aerosolized formulations. This application is particularly relevant in developing controlled-release formulations such as liposomes or nanoparticles .

- Diagnostic Tools : The compound's fluorescent properties make it suitable for use in diagnostic assays where visualization of biological interactions is necessary.

Industry

- Fluorescent Sensors : MPTS is applied in the development of fluorescent sensors for various industrial processes, including environmental monitoring and quality control in manufacturing .

- Polymer Characterization : It is also used in characterizing polymer blends through fluorescence microscopy techniques, providing insights into the morphology and miscibility of different polymer systems .

Case Study 1: Fluorescence Anisotropy in Fuel Cells

A study investigated proton transfer dynamics using MPTS within polyelectrolyte fuel cell membranes. The findings demonstrated that MPTS could effectively characterize the local environment of proton channels, providing insights into membrane performance under various conditions .

Case Study 2: Pulmonary Absorption Studies

Research comparing different fluorescent markers for pulmonary absorption highlighted MPTS's effectiveness in studying aerosolized drug delivery systems. This work emphasized the importance of selecting appropriate fluorescent probes for evaluating drug formulations intended for pulmonary administration .

Mechanism of Action

The fluorescent properties of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt are attributed to its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This process, known as fluorescence, involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The compound’s molecular structure, particularly the pyrene core and sulfonic acid groups, plays a crucial role in its fluorescence behavior.

Comparison with Similar Compounds

MPTS vs. HPTS

- Substituent Effects : The methoxy group in MPTS is electron-donating, stabilizing the pyrene core’s electronic structure compared to the hydroxyl group in HPTS. This substitution abolishes ESPT, a key mechanism behind HPTS’s pH-dependent fluorescence .

- pH Sensitivity : HPTS exhibits dual excitation peaks (405 nm for protonated form, 460 nm for deprotonated form), enabling ratiometric pH measurements. MPTS lacks this feature, making it suitable for applications requiring pH-independent fluorescence .

- Biological Use : HPTS is widely used to monitor extracellular pH in cell cultures , while MPTS serves as a negative control to distinguish pH-dependent signals .

MPTS vs. 8-Isothiocyanatopyrene-1,3,6-trisulfonic Acid Trisodium Salt

- Reactivity : The isothiocyanate group enables covalent conjugation to biomolecules (e.g., proteins, peptides), a feature absent in MPTS. This makes the isothiocyanate derivative superior for targeted imaging and molecular tracking .

- Emission Profile : Both compounds emit in the blue-green range, but the isothiocyanate derivative’s reactive group may introduce quenching in certain environments .

MPTS vs. 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

- Environmental Sensitivity : The acetoxy group enhances sensitivity to hydrophobic environments (e.g., micelles), whereas MPTS’s methoxy group provides minimal environmental responsiveness .

- Photostability : The acetoxy derivative’s photostability exceeds that of MPTS, making it preferable for long-term environmental monitoring .

MPTS in Photophysical Studies

MPTS has been used to isolate solvent relaxation effects in time-resolved fluorescence experiments, as its lack of ESPT simplifies data interpretation .

HPTS in pH Sensing and Drug Delivery

HPTS’s ratiometric fluorescence enables real-time monitoring of pH in polymer coatings and plant cell walls . In drug delivery, HPTS-loaded liposomes track vesicle integrity and release kinetics .

Tetrasulfonated Pyrenes (PTS)

The additional sulfonate group in PTS increases its anionic charge, enhancing interactions with cationic polymers in drug-loading studies . This property is absent in MPTS, which has fewer ionic groups.

Biological Activity

Overview

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) is a highly water-soluble fluorescent compound widely used in biological and chemical research. Its unique structure, featuring a pyrene core substituted with methoxy and sulfonic acid groups, imparts significant fluorescent properties that make it an effective probe in various scientific applications. This article delves into the biological activity of MPTS, highlighting its mechanisms of action, applications, and relevant research findings.

Structure and Composition

- Chemical Formula: C₁₇H₉Na₃O₁₀S₃

- CAS Number: 82962-86-5

- Molecular Weight: 523.4 g/mol

- Melting Point: 253-260 °C (dec.)

The synthesis of MPTS typically involves the methoxylation of pyrene followed by sulfonation. The reaction conditions include elevated temperatures and solvents like dichloromethane or chloroform to facilitate the process. The final product is purified through crystallization or chromatography .

Fluorescent Properties

MPTS exhibits strong fluorescence, which is utilized in various biological assays. Its high water solubility allows for easy incorporation into biological systems, making it an ideal candidate for fluorescence microscopy and tracking biological molecules.

- Fluorescence Microscopy:

- Proton Transfer Dynamics:

-

Drug Delivery Applications:

- MPTS is also explored in drug delivery systems where its fluorescent properties help monitor the distribution and release of therapeutic agents within biological tissues .

Comparative Studies with Related Compounds

MPTS has been compared with other pyrene derivatives to assess its unique properties:

Case Study: Proton Transfer Dynamics

A study conducted at Stanford University investigated the dynamics of proton transfer using MPTS alongside HPTS. The research highlighted how MPTS serves as a control compound due to its lack of photoacidic behavior, allowing for clearer insights into the mechanisms at play when using photoacids in aprotic solvents .

Applications in Scientific Research

-

Chemical Research:

- Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

-

Biological Research:

- Employed in fluorescence microscopy to label and track biological molecules and cells.

-

Medical Applications:

- Monitored drug distribution and release in therapeutic studies.

- Industrial Applications:

Q & A

Q. What are the key spectroscopic properties of MPTS, and how are they characterized experimentally?

MPTS exhibits distinct photophysical properties due to its methoxy substituent. Its absorption maxima typically occur in the UV range (e.g., ~454 nm), with strong fluorescence emission (~520 nm in water). Characterization involves:

- UV-Vis Spectroscopy : To determine molar extinction coefficients and monitor pH-dependent spectral shifts .

- Fluorescence Spectroscopy : For excitation/emission profiles and quantum yield measurements. The methoxy group reduces excited-state proton transfer (ESPT) activity compared to hydroxyl analogs like HPTS .

- 1H-NMR : Validates structural integrity and purity, as shown in identity tests for related pyrene sulfonates .

Q. How does the methoxy group in MPTS influence its chemical stability and solubility compared to hydroxyl derivatives (e.g., HPTS)?

The methoxy group enhances hydrophobicity slightly compared to HPTS but retains water solubility due to three sulfonate groups. Stability is pH-dependent:

Q. What are the standard protocols for synthesizing and purifying MPTS?

While commercial MPTS is often purchased, synthesis typically involves sulfonation and methoxylation of pyrene derivatives. Key steps include:

- Sulfonation : Pyrene is sulfonated at positions 1, 3, and 6 using fuming sulfuric acid.

- Methoxylation : Introduction of the methoxy group at position 8 via nucleophilic substitution.

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC and NMR .

Advanced Research Questions

Q. How can MPTS be employed in time-resolved spectroscopic studies to investigate proton transfer dynamics?

MPTS serves as a control in ESPT studies due to its suppressed proton dissociation compared to HPTS. Methodological steps include:

- Time-Resolved Fluorescence : Use femtosecond transient absorption spectroscopy to track ESPT kinetics. MPTS’s methoxy group stabilizes the excited state, enabling comparisons with HPTS to decouple solvent effects from intrinsic proton transfer .

- pH-Dependent Studies : Measure fluorescence lifetime changes in D2O vs. H2O to isolate isotopic effects on proton mobility .

Q. What experimental design considerations are critical when using MPTS in heterogeneous systems (e.g., reversed micelles)?

MPTS’s polarity and solubility make it ideal for probing micellar microenvironments:

- Fluorescence Quenching : Introduce hydrophobic quenchers (e.g., nitromethane) to map MPTS localization within micelles.

- Polarity Sensing : Compare emission spectra in micelles vs. bulk water to infer interfacial hydration .

- pH Calibration : Use MPTS as a non-dissociative reference to differentiate pH gradients from solvent reorganization effects .

Q. How do conflicting reports on MPTS’s pKa values arise, and how can researchers resolve them?

Discrepancies in reported pKa values (e.g., 6.4 for HPTS vs. MPTS’s non-dissociative behavior) stem from:

- Solvent Interactions : Ionic strength and counterion effects alter apparent pKa. Use buffered solutions with controlled ionic strength (e.g., 0.1 M NaCl) .

- Methodological Variability : Calibrate fluorescence ratios (e.g., I450/I520) against pH standards in the same experimental setup .

Q. Can MPTS be adapted for intracellular pH sensing, and what limitations exist?

While MPTS is cell-impermeable, modifications or encapsulation (e.g., liposomes) enable extracellular or compartment-specific pH monitoring:

- Hydrogel Embedding : Immobilize MPTS in biocompatible hydrogels for real-time extracellular pH tracking in cell cultures .

- Limitations : Lack of ESPT reduces dynamic range compared to HPTS. Use ratiometric dyes (e.g., BCECF) for intracellular applications .

Methodological Guidelines

Q. How should researchers optimize MPTS-based assays for reproducibility?

Q. What advanced techniques complement MPTS fluorescence data in mechanistic studies?

- Femtosecond Stimulated Raman Spectroscopy (FSRS) : Resolves vibrational modes during ESPT, revealing solvent reorganization dynamics .

- Molecular Dynamics Simulations : Model MPTS-solvent interactions to predict microenvironmental polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.